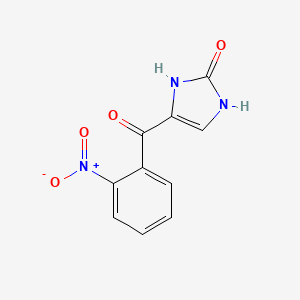
5-Iodo-3-methylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-3-methylthiophene-2-carbaldehyde is a thiophene derivative characterized by the presence of an iodine atom at the 5-position, a methyl group at the 3-position, and a formyl group at the 2-position of the thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse biological activities, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound often begins with the halogenation of 3-methylthiophene. This involves the addition of iodine in the presence of a catalyst, such as iodine monochloride (ICl), under controlled temperature conditions.
Formylation: The iodinated thiophene undergoes formylation to introduce the formyl group at the 2-position. This can be achieved using reagents like formyl chloride or formic acid in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the aldehyde group to a corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: 5-Iodo-3-methylthiophene-2-carboxylic acid or its esters.
Reduction: 5-Iodo-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Iodo-3-methylthiophene-2-carbaldehyde is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-iodo-3-methylthiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
3-Methylthiophene: Lacks the iodine and formyl groups.
5-Iodothiophene: Lacks the methyl and formyl groups.
2-Formylthiophene: Lacks the iodine and methyl groups.
Uniqueness: 5-Iodo-3-methylthiophene-2-carbaldehyde is unique due to the combination of iodine, methyl, and formyl groups on the thiophene ring, which imparts distinct chemical and biological properties compared to its similar counterparts.
Propriétés
Formule moléculaire |
C6H5IOS |
|---|---|
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
5-iodo-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5IOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3 |
Clé InChI |
UTFHYWYDDMHEIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
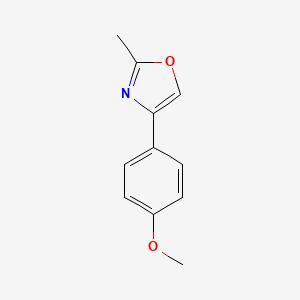
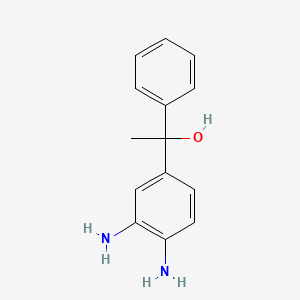
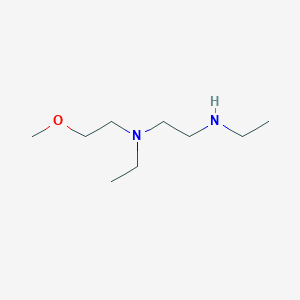
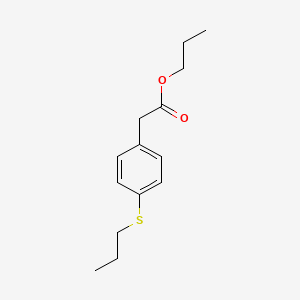
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

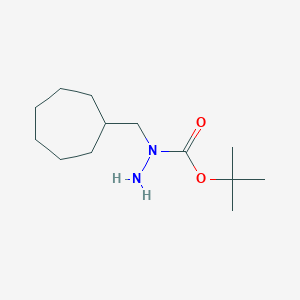
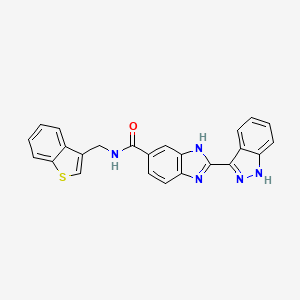
![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
